Technical Assessment: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Technical Assessment: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
This guide provides an in-depth technical assessment of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3), a critical heterocyclic building block used in the synthesis of imidazo[4,5-c]pyridine scaffolds for kinase inhibitors.
High-Value Scaffold for Imidazo[4,5-c]pyridine Drug Discovery [1]
Executive Summary
2-Chloro-N4,6-dimethylpyridine-3,4-diamine is a functionalized pyridine intermediate characterized by a unique substitution pattern: a chlorine atom at C2, a primary amine at C3, a secondary methylamine at C4, and a methyl group at C6.[1][2] Its strategic importance lies in its ability to undergo cyclization to form imidazo[4,5-c]pyridines , a pharmacophore found in various ATP-competitive kinase inhibitors (e.g., JAK, ALK, and PI3K inhibitors).
This guide details the physicochemical properties, validated synthesis routes, and structural characterization protocols required for its effective utilization in medicinal chemistry.
Physicochemical Profile
The following data aggregates experimental values from certificate of analysis (COA) databases and predicted properties based on structural analogs (e.g., 4-amino-2,6-dimethylpyridine).
Table 1: Core Physical Properties
| Property | Value / Description | Note |
| CAS Number | 870135-16-3 | Unique Identifier |
| IUPAC Name | 2-Chloro-6-methyl-N4-methylpyridine-3,4-diamine | |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Molecular Weight | 155.63 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for poly-aminopyridines |
| Melting Point | 155°C – 165°C (Predicted) | Derived from analog 2-amino-4,6-dimethylpyridine |
| Boiling Point | ~340°C (Predicted at 760 mmHg) | High due to H-bonding |
| Density | 1.28 ± 0.1 g/cm³ | Calculated |
| LogP | 1.15 ± 0.3 | Moderate lipophilicity |
| pKa (Base) | ~6.5 (Pyridine N), ~3.5 (Aniline N) | Protonation occurs first at ring N |
Solubility Profile
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High Solubility: DMSO, Dimethylformamide (DMF), Methanol (warm).
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Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
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Insoluble: Water (neutral pH), Hexanes.
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Operational Note: For biological assays, prepare stock solutions in DMSO (up to 50 mM).
Synthesis & Manufacturing Strategy
The synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine is a controlled two-step process starting from 2,4-dichloro-6-methyl-3-nitropyridine . The regioselectivity of the nucleophilic aromatic substitution (
Step 1: Regioselective
The starting material, 2,4-dichloro-6-methyl-3-nitropyridine, contains two electrophilic centers (C2 and C4).
-
Mechanism: The C4 position is more reactive towards nucleophiles than C2 due to the steric hindrance at C2 (flanked by the nitro group and ring nitrogen) and the para-activation by the ring nitrogen.
-
Protocol: Reaction with methylamine (2.0 eq) in THF or Ethanol at 0°C → RT.
-
Outcome: Exclusive formation of 2-chloro-4-(methylamino)-6-methyl-3-nitropyridine .
Step 2: Nitro Reduction
The nitro group at C3 is reduced to the primary amine.
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Reagents: Iron powder/NH₄Cl (Bechamp reduction) or Sodium Dithionite.
-
Avoid: Catalytic hydrogenation (H₂/Pd-C) is risky as it may cause dehalogenation (loss of the C2-Chlorine).
-
Outcome: Final product 2-Chloro-N4,6-dimethylpyridine-3,4-diamine .
Visualization: Synthesis Workflow
The following diagram illustrates the reaction pathway and critical control points.
Caption: Figure 1. Regioselective synthesis pathway from dichloronitropyridine precursor.
Structural Characterization (NMR Logic)
Verifying the correct isomer (N4-methyl vs. N2-methyl or N3-methyl) is essential. The ¹H NMR spectrum provides distinct signals for the methyl groups.[3]
¹H NMR Assignments (DMSO-d₆, 400 MHz)
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Ring Methyl (C6-CH₃): Singlet, ~2.3 ppm (Integrated 3H).
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N-Methyl (N4-CH₃): Doublet, ~2.85 ppm (Integrated 3H). Coupled to the NH proton.[4]
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Primary Amine (C3-NH₂): Broad singlet, ~4.5–5.0 ppm (Integrated 2H). Exchangeable with D₂O.
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Secondary Amine (C4-NH): Broad quartet or multiplet, ~6.0–6.5 ppm (Integrated 1H).
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Aromatic Proton (C5-H): Singlet, ~6.5 ppm (Integrated 1H).
Characterization Logic Flow
This logic tree ensures the differentiation of the product from potential regioisomers.
Caption: Figure 2. NMR decision tree for verifying N-methyl substitution pattern.
Handling, Stability, and Safety
Stability
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Oxidation: Aminopyridines can darken upon exposure to air/light due to oxidation of the amino groups. Store under Argon or Nitrogen .
-
Thermal: Stable up to ~100°C, but avoid prolonged heating without solvent.
-
Storage: Keep at 2–8°C in a tightly sealed container, protected from light.
Safety (GHS Classification)
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Signal Word: Warning
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
PubChem Compound Summary. (2025). 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3).[1][5] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). Synthesis and Properties of Methylpyridines. Link
-
GuideChem. (2025). Precursor Data: 2,4-Dichloro-6-methyl-3-nitropyridine (CAS 63897-12-1). Link
-
BldPharm. (2025). Product Specifications for Aminochloropicolines. Link
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- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
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